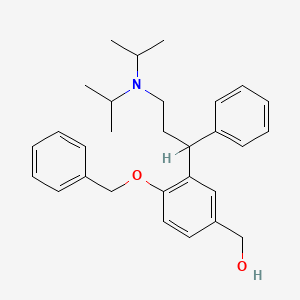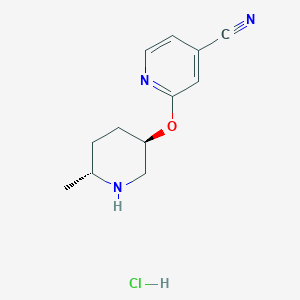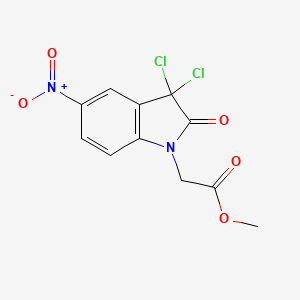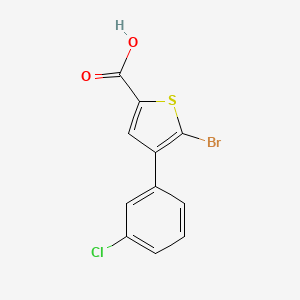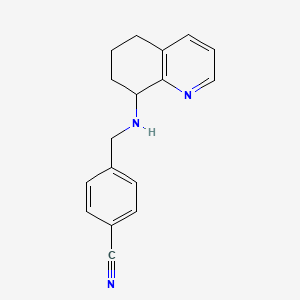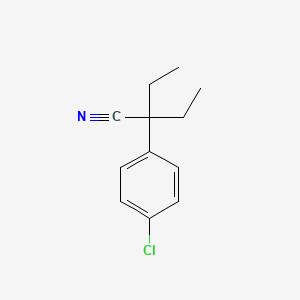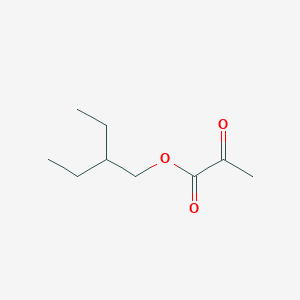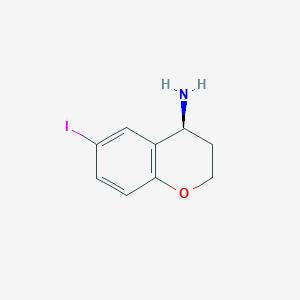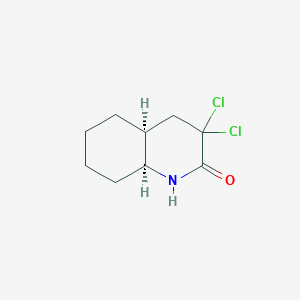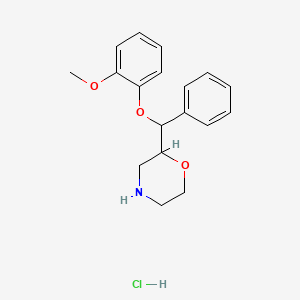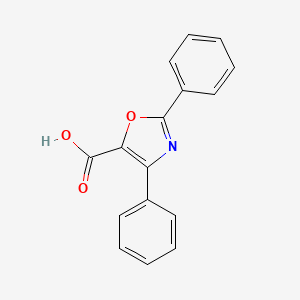![molecular formula C13H14N2O B8418279 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol](/img/structure/B8418279.png)
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is a complex organic compound with a unique structure that includes a phenyl group, a tetrahydrocyclopentapyrazole ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the tetrahydrocyclopentapyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol |
InChI |
InChI=1S/C13H14N2O/c16-9-12-11-7-4-8-13(11)15(14-12)10-5-2-1-3-6-10/h1-3,5-6,16H,4,7-9H2 |
InChI-Schlüssel |
LHMUQCPLGXWBCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N(N=C2CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



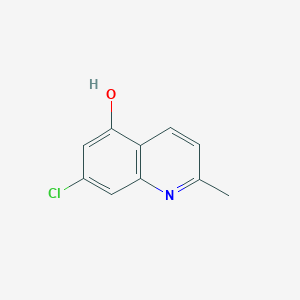
![3-(2,2,2-Trifluoroethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B8418212.png)
